Technical Guide: Characterization and Analysis of Fosinopril Related Compound C
Technical Guide: Characterization and Analysis of Fosinopril Related Compound C
Topic: Characterization, Formation, and Analysis of Fosinopril Related Compound C Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1][2]
In the development and quality control of Fosinopril Sodium , a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, the management of stereochemical impurities is critical. Fosinopril Related Compound C (USP) —often synonymous with Fosinopril Impurity C (EP) —represents a specific stereoisomeric impurity profile that arises during the synthesis of the prodrug moiety.
Unlike degradation products formed through hydrolysis (e.g., Fosinoprilat), Related Compound C is a diastereomer of the active pharmaceutical ingredient (API). Its presence is a direct consequence of the creation of chiral centers during the esterification of the phosphinyl group, necessitating rigorous chromatographic resolution.
Chemical Definition[3]
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Common Name: Fosinopril Related Compound C (USP) / Fosinopril Impurity C (EP)[1]
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Chemical Name: (4S)-4-cyclohexyl-1-[(R,S)-phosphinyl]acetyl-L-proline, sodium salt.
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Molecular Formula:
[2][1][3][4] -
Key Characteristic: Fosinopril is a specific stereoisomer (typically the [R,S]-isomer at the phosphinyl/acetal centers). Related Compound C comprises the epimers (diastereomers) where the configuration at the acetal carbon or phosphorus center differs from the target molecule.
Structural Comparison Table
| Feature | Fosinopril Sodium (API) | Related Compound C (Impurity) |
| Stereochemistry (Phosphinyl) | Fixed (R) | Mixed or Inverted (S) |
| Stereochemistry (Acetal Carbon) | Fixed (S) | Mixed or Inverted (R) |
| L-Proline Configuration | (4S) | (4S) - Unchanged |
| Origin | Target Synthetic Product | Synthetic Byproduct (Incomplete Resolution) |
| Regulatory Status | Active | Specified Impurity (Limit usually |
Mechanistic Formation: The Stereochemical Challenge
The synthesis of Fosinopril involves a complex step where a phosphinic acid derivative reacts with a halo-ester to form an acyloxyalkyl ester . This reaction generates a new chiral center at the acetal carbon, in addition to the existing chiral center at the phosphorus atom.
Synthesis Pathway and Impurity Generation
The reaction of the phosphinyl acetic acid intermediate with the alkyl halide is not fully stereoselective. It produces a mixture of four diastereomers (due to two chiral centers: P and C).
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Desired Pathway: Formation of the (R,S) isomer (Fosinopril).
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Impurity Pathway: Formation of the (R,R), (S,S), or (S,R) isomers. These constitute Related Compound C.
While recrystallization steps are employed to isolate the target isomer, trace amounts of the diastereomers often co-crystallize or remain in the mother liquor, carrying over into the final API.
Visualization: Stereochemical Divergence
The following diagram illustrates the point of divergence in the synthesis where Compound C is generated.
Caption: Figure 1. Synthetic pathway illustrating the origin of Related Compound C as a diastereomeric byproduct during esterification.
Analytical Methodology: Separation and Quantification
Detecting Related Compound C requires an HPLC method capable of resolving stereoisomers. Standard C18 columns may struggle to separate diastereomers with identical molecular weights and similar polarities.
Recommended HPLC Protocol (High-Resolution)
This protocol is designed to separate the API from its diastereomeric impurities (Compound C) and hydrolysis products (Compound A/Fosinoprilat).
System Suitability:
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Resolution (
): between Fosinopril and Related Compound C. -
Tailing Factor:
.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C8 (L7), 150 x 4.6 mm, 3 µm | Phenyl phases often provide better selectivity for stereoisomers via pi-pi interactions compared to C18. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Maintains acidic pH to suppress ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile : Methanol (90:10) | High organic strength for elution; Methanol modifies selectivity. |
| Gradient | Time (min) / %B: 0/40 | Gradient elution ensures separation of early eluting polar impurities (Fosinoprilat) and late eluting diastereomers. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure and resolution. |
| Detection | UV @ 215 nm | The ester and phenyl groups absorb well in this region. |
| Temperature | 40°C | Elevated temperature improves mass transfer and sharpens peaks for close-eluting isomers. |
Analytical Logic Flow
The following workflow ensures that the identification of Compound C is definitive, distinguishing it from degradation products.
Caption: Figure 2. Logic flow for identifying Related Compound C based on Relative Retention Time (RRT).
Stability and Regulatory Implications[1][8]
Stability Profile
Unlike Fosinopril Related Compound A (Fosinoprilat), which increases over time due to moisture-induced hydrolysis, Related Compound C is a process impurity . It generally does not increase significantly during stability studies unless there is a mechanism for epimerization (which is rare under standard storage conditions).
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Key Indicator: If "Impurity C" levels rise during stability testing, investigate potential epimerization conditions (e.g., extreme pH or thermal stress) or co-elution with a degradation product.
Regulatory Limits
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ICH Q3A(R2) Guidelines: As a specified impurity, Compound C must be identified if present above the identification threshold (usually 0.10%).
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USP/EP Limits: Typically, the acceptance criterion is NMT (Not More Than) 0.3% to 0.5%, depending on the specific monograph version.
References
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United States Pharmacopeia (USP). Fosinopril Related Compound C Reference Standard.[1][4] Catalog No. 1283437.[4]
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European Directorate for the Quality of Medicines (EDQM). Fosinopril Impurity C. EP Reference Standard Code Y0001230.[4]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fosinopril.
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Sigma-Aldrich. Fosinopril Related Compound C USP Reference Standard.
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Simson Pharma. Fosinopril USP Related Compound C Data Sheet.
